molecular formula C17H26N2 B5659464 4-allyl-N-benzyl-1-ethyl-4-piperidinamine

4-allyl-N-benzyl-1-ethyl-4-piperidinamine

Cat. No. B5659464
M. Wt: 258.4 g/mol
InChI Key: WPVUQERBZHTOEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds structurally related to 4-allyl-N-benzyl-1-ethyl-4-piperidinamine, often involves complex organic reactions. A notable example is the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, achieved through a series of elimination, reduction, and bromination reactions, starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and molecular docking studies of related piperidine derivatives, provide insights into the conformational preference, HOMO-LUMO bandgap energy, and electron excitation analysis. For example, the study on 1-Benzyl-4-(N-Boc-amino)piperidine explored these aspects in depth, revealing the molecule's conformational preferences and reactive sites through comprehensive spectroscopic and computational approaches (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives, including those similar to 4-allyl-N-benzyl-1-ethyl-4-piperidinamine, engage in a variety of chemical reactions, contributing to their diverse chemical properties. Notably, these compounds participate in palladium-catalyzed cross-coupling reactions, a key step in synthesizing N-allyl-4-piperidyl benzamide derivatives, demonstrating their versatility in forming complex organic molecules (Furman & Dziedzic, 2003).

Physical Properties Analysis

The crystal and molecular structure studies of related piperidine compounds underscore the importance of intramolecular and intermolecular hydrogen bonds in determining their physical properties. These structural analyses reveal how hydrogen bonding and molecular packing influence the compounds' solubility, melting points, and crystalline forms, as seen in various hydroxy derivatives of hydropyridine (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 4-allyl-N-benzyl-1-ethyl-4-piperidinamine derivatives are characterized by their reactivity in conjugate additions, asymmetric carbon-carbon bond formations, and their potential as intermediates in synthesizing biologically active molecules. These properties are influenced by the substituents on the piperidine nitrogen and the piperidine ring's conformation, which can significantly impact the compounds' chemical behavior and reactivity (Johnson et al., 2002).

properties

IUPAC Name

N-benzyl-1-ethyl-4-prop-2-enylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-3-10-17(11-13-19(4-2)14-12-17)18-15-16-8-6-5-7-9-16/h3,5-9,18H,1,4,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVUQERBZHTOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CC=C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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